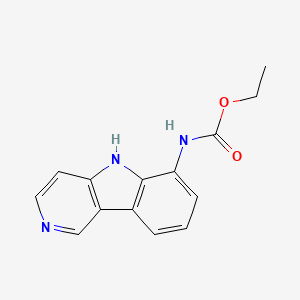

8-Ethoxycarbonylamino-3-carboline

Description

Overview of the β-Carboline Scaffold in Chemical Biology Research

The core of a β-carboline is a 9H-pyrido[3,4-b]indole ring system. This planar, aromatic structure is a key pharmacophore, meaning it is the essential part of a molecule responsible for its pharmacological activity. acs.org The versatility of the β-carboline scaffold lies in its ability to be readily modified at various positions, allowing for the creation of a vast library of derivatives with a wide spectrum of biological effects. nih.gov These compounds are known to interact with various biological targets, including DNA, enzymes, and receptors, making them a rich source for drug discovery and chemical biology probes. daneshyari.com The structural rigidity and aromatic nature of the β-carboline ring system facilitate interactions such as intercalation into DNA and binding to the active sites of enzymes. nih.gov

Historical Context of β-Carboline Alkaloid Research

The journey of β-carboline research began with the isolation of the first members of this family, harmine (B1663883) and harmaline, from the seeds of Peganum harmala (Syrian rue) in the mid-19th century. analis.com.my These naturally occurring alkaloids, known as harmala alkaloids, have been used for centuries in traditional medicine in various cultures. researchgate.net The discovery of their psychoactive and medicinal properties spurred scientific investigation into their chemical structures and pharmacological actions. Early research focused on their effects on the central nervous system, particularly their interaction with monoamine oxidase (MAO). nih.gov Over the decades, the field has expanded dramatically, with researchers now exploring the potential of β-carbolines in a multitude of therapeutic areas, including oncology and neurodegenerative diseases. nih.gov

Classification and Structural Diversity of β-Carboline Derivatives in Academic Inquiry

β-Carboline alkaloids can be broadly classified based on the degree of saturation of the pyridine (B92270) ring, leading to fully aromatic β-carbolines (e.g., norharmane), dihydro-β-carbolines (e.g., harmaline), and tetrahydro-β-carbolines (e.g., tryptoline). researchgate.net Further classification is based on the nature and position of substituents on the tricyclic ring system. The structural diversity of this class is immense, with over a hundred naturally occurring and a vast number of synthetic derivatives reported. nih.gov Substitutions at positions 1, 3, 6, 7, 8, and 9 have been extensively explored, leading to compounds with a wide range of pharmacological profiles. nih.govacs.org This diversity allows for fine-tuning of the biological activity, selectivity, and pharmacokinetic properties of these molecules.

Rationale for Investigating 8-Ethoxycarbonylamino-3-carboline within the β-Carboline Class

While specific research dedicated solely to this compound is limited in publicly available literature, the rationale for its investigation can be inferred from structure-activity relationship (SAR) studies on related 8-substituted and 3-substituted β-carboline derivatives.

The substitution at the 8-position of the β-carboline nucleus has been shown to be a critical determinant of biological activity, particularly in the context of anticancer research. Studies on 8-amino-β-carboline derivatives have indicated that the presence of an amino group at this position can significantly influence the cytotoxic properties of the compound. For instance, the introduction of substituents at the 8-position has been explored to enhance the antitumor activity of β-carboline-based compounds. Research has shown that certain 8-substituted derivatives display potent inhibitory effects against various cancer cell lines. acs.org

The "ethoxycarbonylamino" group at the 8-position is essentially a protected form of an amino group (an ethyl carbamate). In medicinal chemistry, such modifications are often employed to modulate a compound's physicochemical properties, such as lipophilicity, membrane permeability, and metabolic stability. The ethoxycarbonyl group can influence how the molecule interacts with its biological target and how it is processed in the body.

Furthermore, the presence of a substituent at the 3-position is also a common strategy in the design of bioactive β-carbolines. The combination of substitutions at both the 3 and 8 positions offers a strategy for creating molecules with potentially unique and enhanced pharmacological profiles. Therefore, the investigation of this compound is a logical step in the systematic exploration of the chemical space around the β-carboline scaffold, aiming to discover novel compounds with improved therapeutic potential.

Interactive Data Table: Impact of Substitution on β-Carboline Activity

The following table summarizes findings from various studies on substituted β-carbolines, illustrating how modifications at different positions can affect their biological activity. This provides a broader context for understanding the potential significance of compounds like this compound.

| Position of Substitution | Type of Substituent | Observed Biological Activity | Reference |

| 1 | Aryl group | Can improve selectivity for serotonin (B10506) receptor subtypes. | acs.org |

| 3 | Carboxamide | Potent antimalarial activity. | mdpi.com |

| 6, 8 | Methylamino | Enhanced antitumor activity against HeLa S-3 cells. | acs.org |

| 7 | Methoxy (in Harmine) | Inhibition of DYRK1A protein kinase, antidepressant-like effects. | nih.gov |

| 9 | Arylated alkyl group | Increased cytotoxic potencies. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

79642-33-4 |

|---|---|

Molecular Formula |

C14H13N3O2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

ethyl N-(5H-pyrido[4,3-b]indol-6-yl)carbamate |

InChI |

InChI=1S/C14H13N3O2/c1-2-19-14(18)17-12-5-3-4-9-10-8-15-7-6-11(10)16-13(9)12/h3-8,16H,2H2,1H3,(H,17,18) |

InChI Key |

QFORYOMYTXWXTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=CC2=C1NC3=C2C=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Research of 8 Ethoxycarbonylamino 3 Carboline

Retrosynthetic Analysis and Key Precursors for 8-Ethoxycarbonylamino-3-carboline Synthesis

A retrosynthetic analysis of this compound reveals that the primary disconnection points are the bonds forming the pyridine (B92270) ring and the C8-nitrogen bond of the ethoxycarbonylamino group. This approach identifies two key precursors: a suitably substituted indole (B1671886) derivative and a component that will form the C-ring of the carboline. The most common strategy for β-carboline synthesis involves forming the pyridine ring (C-ring) onto a pre-existing indole scaffold (A- and B-rings), largely due to the commercial availability of various substituted indoles. ljmu.ac.uk

The primary precursors for the synthesis of the β-carboline core are typically a tryptamine (B22526) derivative and an aldehyde or ketone. ljmu.ac.ukwikipedia.org For 8-substituted β-carbolines, the synthesis often starts with a correspondingly substituted tryptophan or tryptamine. The synthesis of 8-substituted tetrahydro-γ-carbolines has been achieved using the Fischer indole synthesis, where the reaction conditions are adapted based on the nature of the substituents. researchgate.net

Pictet-Spengler Reaction and its Variants in β-Carboline Core Formation

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. wikipedia.orgresearchgate.net The driving force of this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org

The classic Pictet-Spengler reaction often requires heating and an acidic catalyst in a protic solvent. wikipedia.org However, numerous variations have been developed to improve yields and expand the substrate scope. These include performing the reaction in aprotic media, sometimes even without an acid catalyst. wikipedia.org Microwave-assisted Pictet-Spengler reactions have also been developed to shorten reaction times and improve yields. researchgate.net Furthermore, one-pot procedures that combine the Pictet-Spengler cyclization with a subsequent oxidation step have been established to directly yield the fully aromatic β-carboline. ljmu.ac.uk

L-tryptophan and its derivatives are frequently used as chiral starting materials for the synthesis of β-carbolines. nih.govrsc.org The Pictet-Spengler reaction of L-tryptophan with aldehydes leads to the formation of tetrahydro-β-carboline-3-carboxylic acids. analis.com.my For instance, the reaction of L-tryptophan with formaldehyde (B43269) yields tetrahydro-β-carboline-3-carboxylic acid. analis.com.my Subsequent decarboxylation and aromatization are necessary to obtain the final β-carboline. analis.com.my

The stereochemistry of the newly formed chiral center at C-1 in the tetrahydro-β-carboline product is influenced by the reaction conditions. The reaction of enantiomerically pure tryptophan or its esters can lead to either cis or trans diastereomers relative to the C-3 carboxyl group. wikipedia.org The cis isomer is typically formed under kinetic control at lower temperatures. wikipedia.org

Strategies for Introducing the Ethoxycarbonylamino Moiety at Position 8

The introduction of a substituent at the C8 position of the β-carboline ring system generally requires starting with an indole precursor that is already substituted at the corresponding position (C5 of the indole ring). The synthesis of 8-substituted tetrahydro-γ-carbolines has been demonstrated through the Fischer indole synthesis, which involves reacting a substituted phenylhydrazine (B124118) with a piperidone. researchgate.net

To synthesize this compound, a common strategy would involve the use of a 5-nitroindole (B16589) or 5-aminotryptophan derivative. The nitro group can be introduced onto the indole ring and then reduced to an amino group. This amino group can then be acylated to form the desired ethoxycarbonylamino moiety. For example, a multi-step synthesis could involve the nitration of an appropriate indole precursor, followed by reduction of the nitro group to an amine, and subsequent reaction with ethyl chloroformate to yield the ethoxycarbonylamino group.

Reaction Pathways and Conditions for the Final Derivatization Steps

The final steps in the synthesis of this compound typically involve the aromatization of the tetrahydro-β-carboline ring and any necessary functional group manipulations.

The aromatization of the C-ring of the tetrahydro-β-carboline can be achieved through oxidation. ljmu.ac.uk A variety of oxidizing agents can be employed for this purpose, including potassium dichromate in acetic acid or palladium on carbon (Pd/C). researchgate.netanalis.com.my For instance, tetrahydro-β-carboline can be aromatized by catalytic oxidation with Pd/C in toluene (B28343) to form the corresponding β-carboline in good yield. researchgate.net

If the ethoxycarbonylamino group is not introduced at an earlier stage, the final steps would involve the functionalization of an 8-amino-β-carboline intermediate. This would typically involve the reaction of the 8-amino group with ethyl chloroformate in the presence of a base to yield the final product. The reaction conditions for such acylation reactions are generally mild.

Development of Novel and Efficient Synthetic Protocols for this compound and Analogues

Research continues to focus on developing more efficient and versatile synthetic routes to β-carboline derivatives. nih.govresearchgate.net Novel methods aim to improve yields, reduce the number of synthetic steps, and allow for the introduction of a wider range of substituents.

Recent advancements include the development of one-pot syntheses that combine multiple reaction steps, such as the Pictet-Spengler reaction and subsequent oxidation, into a single procedure. ljmu.ac.uk Additionally, the use of alternative catalysts and reaction media, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) which can act as both a solvent and a catalyst, has been shown to improve the efficiency of the Pictet-Spengler reaction. rsc.org The development of methods for the direct synthesis of β-carbolines from readily available starting materials, such as the biomimetic synthesis from two different amino acids, represents a green and user-friendly alternative to traditional methods. acs.org These novel protocols could be adapted for the efficient synthesis of this compound and its analogues.

Structure Activity Relationship Sar Investigations of 8 Ethoxycarbonylamino 3 Carboline and Its Analogues

Positional Effects of Substituents on β-Carboline Biological Activity

While 8-ethoxycarbonylamino-3-carboline itself is a specific analogue, studies on closely related compounds highlight the importance of substitution at the C8 position. Research into 3-benzylamino-β-carboline derivatives has shown that introducing a methylamino group at the 8-position can significantly enhance antitumor activity. elsevierpure.com For example, 3-benzylamino-8-methylamino-β-carboline (IC₅₀ value of 0.046 μM) and 8-methylamino-3-(3-phenoxybenzyl)amino-β-carboline (IC₅₀ value of 0.032 μM) demonstrated greater potency against the HeLa S-3 cell line than the parent compound lacking the 8-position substituent. elsevierpure.com This suggests that the presence of a hydrogen-bond-donating group, such as an amino or substituted amino function like the ethoxycarbonylamino group, at position 8 is a key determinant for cytotoxic activity in this class of compounds. The specific nature of the substituent at C8 likely modulates properties such as solubility, electronic distribution, and the potential for specific interactions with the biological target.

The 3-position of the β-carboline nucleus is a frequent site for modification aimed at tuning biological activity. The introduction of different functional groups at this position can lead to varied pharmacological effects.

Antitumor Activity: In a series of antitumor β-carbolines, the presence of a 3-benzylamino group was a starting point for developing potent compounds. Further modification of the benzyl (B1604629) group, such as adding a phenoxy substituent, was found to be effective. elsevierpure.com

DNA Intercalation and Enzyme Inhibition: For hybrids designed as topoisomerase I inhibitors, a cinnamide group at the C3 position was shown to extend into the DNA minor groove, forming π-π stacking interactions. nih.gov Similarly, incorporating oxadiazole and piperazine (B1678402) moieties at the C-3 position has been explored as a strategy to create derivatives with specific antitumor activities, although water solubility can become a limiting factor. nih.govmdpi.com

Receptor Binding: For derivatives targeting the benzodiazepine (B76468) receptor, a carboxyamide or ester group at the 3-position is crucial. Studies on methyl β-carboline-3-carboxylate show that the ester side chain is coplanar with the β-carboline ring, an important conformational feature for high-affinity binding. researchgate.net In another study, replacing a 3-cyclohexylmethoxy group was found to increase hydrophobic binding interaction with the deep hydrophobic pocket of cyclin-dependent kinase 2 (CDK2). nih.gov

The following table presents data on the antitumor activity of various 3- and 8-substituted β-carbolines against the HeLa S-3 cell line, illustrating the impact of these substitutions. elsevierpure.com

| Compound | Substituent at C3 | Substituent at C8 | IC₅₀ (μM) on HeLa S-3 |

| 10e | 3-Phenoxybenzylamino | H | 0.074 |

| 17a | Benzylamino | Methylamino | 0.046 |

| 17c | 3-Phenoxybenzylamino | Methylamino | 0.032 |

| 17b | Benzylamino | Benzamido | >10 |

| 14g | Benzylamino | Benzamido (at C8, Cl at C6) | >10 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(10), 3506-3515. elsevierpure.com

Modifications at other key positions of the β-carboline skeleton—C1, N2, and N9—also play a pivotal role in defining the pharmacological properties of the resulting analogues.

Position 1: Substitution at the C1 position is critical for the activity of many β-carboline derivatives. Structure-activity relationship studies have revealed that a 3-indolyl substituent at C1 is highly preferred for activity at 5-hydroxytryptamine (serotonin) receptors. acs.org In the context of anticancer agents, the electronic nature of an aryl group at C1 has a significant influence; for instance, a para-methoxy-phenyl group often leads to excellent cytotoxicity, while para-fluoro or para-trifluoromethyl-phenyl groups also produce potent compounds, possibly due to increased lipophilicity. nih.gov

Position 2 (Pyridine Nitrogen): Modification of the pyridine (B92270) nitrogen (N2) can have a profound effect. In studies on the natural product manzamine A, methylation to quaternize the N2 nitrogen resulted in a significant decrease in cytotoxicity while partially retaining antimalarial activity. nih.gov This suggests that modification at this position can be used to dissociate the cytotoxic effects of a compound from its desired therapeutic activity.

Position 9 (Indole Nitrogen): The indole (B1671886) N9-H group is a common site for substitution. In some series of anticancer hybrids, N9-methyl substitution led to increased activity compared to the unsubstituted (N9-H) analogues. nih.gov Conversely, docking studies have suggested that in certain contexts, the N9-H group is involved in important interactions, and its substitution could lead to steric clashes within the binding site. nih.gov Notably, 9-methyl-β-carboline has been identified as a unique derivative with protective and regenerative effects on dopaminergic neurons, highlighting how a simple methylation at this position can confer novel and complex biological properties. researchgate.nettu-dresden.de

Stereochemical Considerations in Structure-Activity Relationships

The stereochemistry of β-carboline analogues is a critical factor for biological activity, particularly when the B ring is partially or fully saturated. The fully aromatic β-carboline core, as found in this compound, is planar and achiral. nih.govncats.io This planarity is often essential for its mechanism of action, such as intercalation into DNA. nih.govmdpi.com

However, when the pyridine ring is reduced to form tetrahydro-β-carbolines (THBCs), a chiral center is typically introduced at the C1 position, and the ring adopts a non-planar conformation. For example, the crystal structure of cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane reveals that the saturated ring is in a half-chair conformation. researchgate.net The stereoisomers (R or S at C1) of these THBCs often exhibit different pharmacological profiles and potencies, as the three-dimensional arrangement of substituents dictates how the molecule fits into a chiral binding site on a protein or receptor.

Molecular Flexibility and Conformational Analysis in Relation to Target Binding

The conformation of the β-carboline core and its side chains is a key determinant of binding affinity and selectivity. The rigid, planar structure of the aromatic β-carboline ring system is a dominant feature that facilitates π-π stacking interactions with aromatic residues in protein binding pockets or intercalation between the base pairs of DNA. nih.govnih.govmdpi.com

For β-carbolines with substituents at the 3-position, the conformation of the side chain is particularly important. In methyl β-carboline-3-carboxylate, a high-affinity ligand for the benzodiazepine receptor, the ester side chain is extended and coplanar with the β-carboline moiety. researchgate.net This specific conformation is believed to be optimal for binding. In contrast, designing molecules with restricted conformational flexibility can also be a successful strategy. By creating more rigid hybrid structures, it is possible to lock the molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects. nih.gov Molecular docking and dynamics simulations are often used to predict the optimal binding positions and conformations of these molecules, guiding further design. nih.govnih.gov

Rational Design Principles for Modulating Pharmacological Profiles Based on SAR

The structure-activity relationship data for β-carbolines provide a clear set of principles for the rational design of new derivatives with tailored pharmacological profiles.

Targeting Specific Interactions: For antitumor agents that act via DNA intercalation, maintaining the planarity of the β-carboline core is essential. nih.govnih.gov Substituents at the C3 position can be designed to extend into the DNA grooves and form additional interactions. nih.gov For kinase inhibitors, substituents can be chosen to form hydrophobic interactions within specific pockets of the enzyme's active site. nih.gov

Modulating Potency through Key Positions: SAR studies consistently show that certain positions are "hot spots" for enhancing activity. For instance, introducing electron-rich aryl groups at C1, small hydrogen-bond-donating groups at C8, and methyl groups at N9 have all been shown to increase cytotoxic potency in various series. elsevierpure.comnih.gov

Fine-Tuning Selectivity: Modifications can be used to enhance selectivity for a specific biological target. The quaternization of the N2 nitrogen, for example, was shown to reduce general cytotoxicity while preserving some antimalarial activity. nih.gov Similarly, creating hybrid molecules with linkers of a specific type and length can optimize potency and selectivity for a given target, such as histone deacetylases (HDAC). nih.gov

Improving Physicochemical Properties: Substitutions can be strategically employed to improve properties like water solubility, which can be a limitation for some β-carboline derivatives. Incorporating polar groups or moieties like piperazine can enhance solubility, although this must be balanced against potential changes in activity. nih.govmdpi.com

By systematically applying these principles, medicinal chemists can navigate the complex SAR landscape of the β-carboline scaffold to develop novel compounds like this compound and its analogues for a wide range of therapeutic applications. nih.gov

Preclinical Research Models and in Vitro/in Vivo Investigation Methodologies

In Vitro Cellular Assays for Biological Activity Assessment

Information regarding the specific cell lines, proliferation and viability assays, apoptosis and cell cycle analysis techniques, enzyme activity measurements, or in vitro mechanistic investigations for 8-Ethoxycarbonylamino-3-carboline is not available in published research.

There is no publicly available data on the selection and preparation of cell lines for the study of this compound.

Details on the specific proliferation and viability assays used to evaluate this compound are not documented in the scientific literature.

No studies describing the use of techniques such as flow cytometry to analyze apoptosis or the cell cycle in response to this compound have been found.

There is no available information on protocols used to measure the effect of this compound on enzyme activity.

Mechanistic studies, including Western Blot or gene expression analysis, specifically for this compound have not been reported.

In Vivo Animal Models for Investigational Purposes

No in vivo animal models have been described in the scientific literature for the investigation of this compound.

Selection of Appropriate Animal Models for Preclinical Research

The initial step in the preclinical evaluation of a compound such as this compound for potential therapeutic applications involves the careful selection of appropriate animal models. The choice of model is critical as it significantly influences the translational relevance of the findings to human clinical scenarios.

For oncology research, a primary consideration is the type of cancer being targeted. The selection would involve models that accurately recapitulate the genetic, pathological, and physiological characteristics of the human disease. Common choices include:

Rodent Models: Mice and rats are the most frequently used species due to their genetic similarity to humans, relatively short lifespan, and the availability of well-characterized inbred strains. For cancer research, specific strains that are genetically predisposed to certain cancers or immunodeficient strains for hosting human tumor xenografts are often employed.

Larger Animal Models: In some cases, larger animals such as rabbits, dogs, or non-human primates may be used, particularly for toxicological studies or when the physiological processes being investigated are more analogous to humans.

The rationale for selecting a specific model would be based on its ability to provide insights into the compound's mechanism of action, efficacy, and potential toxicity. The goal is to utilize a system that is as predictive as possible of the compound's behavior in humans.

Assessment of Antitumor Activity in Xenograft and Homograft Models

Once a potential anticancer compound like this compound is identified, its antitumor activity is rigorously assessed using tumor models in animals. The two primary types of models used for this purpose are xenograft and homograft (or syngeneic) models.

Xenograft Models involve the transplantation of human tumor cells or tissues into immunodeficient animals, typically mice. This allows for the in vivo study of human cancers. The assessment of antitumor activity in these models generally includes:

Tumor Growth Inhibition: The primary endpoint is often the measurement of tumor volume over time. The size of the tumors in treated animals is compared to that in a control group receiving a placebo.

Tumor Growth Delay: This metric quantifies the time it takes for a tumor to reach a specific size in treated versus control animals.

Homograft (Syngeneic) Models utilize tumor cells that are derived from the same genetic background as the immunocompetent animal model. A key advantage of this model is the presence of a fully functional immune system, which allows for the investigation of immunomodulatory effects of the test compound.

The table below illustrates the typical data collected in such studies, although no specific data for this compound is available.

| Model Type | Cell Line | Key Parameters Measured | Example Finding (Hypothetical) |

| Xenograft | Human Cancer Cell Line (e.g., A549 lung cancer) | Tumor Volume, Body Weight | Compound X led to a 60% reduction in tumor growth compared to control. |

| Syngeneic | Murine Cancer Cell Line (e.g., B16-F10 melanoma) | Tumor Volume, Immune Cell Infiltration | Compound Y showed significant tumor growth delay and increased T-cell infiltration. |

Methodologies for Evaluating Biological Response in Living Organisms

Evaluating the biological response to a compound like this compound in a living organism (in vivo) involves a variety of techniques to understand its effects at the cellular and molecular levels. These methodologies are crucial for elucidating the mechanism of action.

Commonly employed techniques include:

Immunohistochemistry (IHC): This technique is used to visualize the presence and location of specific proteins in tissue samples. For instance, after treating a tumor-bearing animal, IHC could be used on the tumor tissue to assess changes in the expression of proteins involved in cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).

Western Blotting: This method allows for the quantification of specific proteins from tissue or cell lysates, providing information on how the compound affects protein expression levels.

Flow Cytometry: This technique is particularly useful for analyzing cell populations, for example, to determine the percentage of cells undergoing apoptosis or to characterize immune cell populations within a tumor microenvironment.

In Vivo Imaging: Techniques such as bioluminescence imaging (BLI) or positron emission tomography (PET) can be used to non-invasively monitor tumor growth and metabolic activity in real-time within the living animal.

Pharmacodynamic Endpoints in Preclinical Research

Pharmacodynamic (PD) endpoints are measurements that provide evidence of a drug's biological activity in the body. In preclinical research for a compound like this compound, establishing clear PD endpoints is essential to demonstrate that the compound is engaging its intended target and eliciting a biological response.

The selection of PD endpoints is directly linked to the hypothesized mechanism of action of the compound. For an anticancer agent, these could include:

Target Engagement: Measuring the direct interaction of the compound with its molecular target within the tumor tissue.

Downstream Signaling Pathway Modulation: Assessing changes in the activity of signaling pathways that are regulated by the drug's target. For example, if the compound targets a specific kinase, a PD endpoint could be the phosphorylation status of a downstream substrate of that kinase.

Biomarkers of Biological Effect: These are measurable indicators of a biological process that is affected by the drug. Examples include levels of specific proteins in the blood or changes in gene expression profiles in the tumor tissue.

The table below provides hypothetical examples of pharmacodynamic endpoints.

| Endpoint Category | Specific Marker | Method of Measurement | Hypothetical Result |

| Target Engagement | Binding to Target Protein X | Proximity Ligation Assay | Dose-dependent increase in target engagement observed in tumor tissue. |

| Pathway Modulation | Phosphorylation of Protein Y | Western Blot / ELISA | Significant reduction in p-Protein Y levels after treatment. |

| Biological Effect | Apoptosis Induction | TUNEL Staining / IHC | Increased number of apoptotic cells in tumors from treated animals. |

Potential Research Applications and Future Directions

β-Carbolines as Scaffolds for Novel Therapeutic Agent Discovery

The β-carboline framework, a fusion of a pyridine (B92270) ring and an indole (B1671886) skeleton, is a key pharmacophore found in numerous natural and synthetic compounds with significant pharmacological activities. These compounds have demonstrated a broad spectrum of biological effects, including antitumor, antiviral, antimicrobial, and antiparasitic properties. Their versatility has made them a focal point in the quest for new treatments for a variety of diseases.

The planar, tricyclic nature of β-carbolines allows them to intercalate into DNA and inhibit key enzymes such as topoisomerases and cyclin-dependent kinases (CDKs), mechanisms that are particularly relevant in cancer research. In fact, β-carboline derivatives have been identified as promising lead compounds for the development of new anticancer agents. Beyond cancer, their structural similarity to neurotransmitters like tryptamine (B22526) has spurred investigations into their potential in treating central nervous system disorders. They are known to interact with various receptors, including benzodiazepine (B76468) and serotonin (B10506) receptors, and to inhibit enzymes like monoamine oxidase. This wide range of molecular targets underscores the potential of the β-carboline scaffold in modern drug discovery.

The synthesis of new β-carboline derivatives is a vibrant area of research, with numerous methods being developed to create diverse libraries of these compounds. The Pictet-Spengler condensation is a classic and efficient method for synthesizing the core structure, which can then be further modified to explore structure-activity relationships.

Table 1: Selected Biological Activities of β-Carboline Derivatives

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | DNA intercalation, Topoisomerase inhibition, CDK inhibition | |

| Neuroprotective | Increased neurotrophic factors, enhanced respiratory chain activity | |

| Antiviral | Inhibition of viral replication | |

| Antimicrobial | Disruption of microbial cell processes | |

| Antiparasitic | Inhibition of parasitic growth | |

| Anxiolytic/Hypnotic | Interaction with benzodiazepine receptors | |

| Antidepressant | Interaction with serotonin receptors, MAO inhibition |

Strategies for Optimizing β-Carboline Derivatives in Research

The optimization of β-carboline derivatives is crucial for enhancing their therapeutic potential and selectivity. A key strategy involves detailed structure-activity relationship (SAR) studies, which systematically explore how modifications to the β-carboline scaffold affect its biological activity.

One common approach is the introduction of various substituents at different positions of the tricyclic ring system. For instance, substitutions at the C-1, C-3, and N-9 positions have been shown to significantly influence the pharmacological properties of β-carboline derivatives. SAR analysis of β-carboline linked bisindole derivatives revealed that electron-deficient substituents on the phenyl ring at the C-1 position enhanced cytotoxicity. Similarly, in the development of haspin kinase inhibitors, harmine (B1663883) analogs were designed based on SAR studies and in silico docking, leading to significantly increased inhibitory potency.

Another optimization strategy is the creation of hybrid molecules by linking the β-carboline scaffold to other pharmacophores. This approach aims to develop multitarget-directed ligands, which can be particularly effective for complex diseases like Alzheimer's. For example, coupling β-carbolines with other moieties has been explored to enhance antimalarial activity.

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, play a vital role in the rational design and optimization of β-carboline derivatives. These in silico tools help to predict the biological activity of novel compounds and to understand their binding modes with their molecular targets, thereby guiding the synthetic efforts towards more potent and selective agents.

Advanced Chemical Biology Tools for Studying 8-Ethoxycarbonylamino-3-carboline

Fluorescent Probes: A powerful approach involves the development of fluorescent probes based on the β-carboline scaffold. These probes can be used for high-contrast and rapid diagnosis of clinical tumor tissues. For instance, novel fluorescent probes have been designed that are activated by the acidic tumor microenvironment, allowing for selective imaging of cancer cells. The design of such probes often involves strategies to suppress non-specific accumulation in organelles, ensuring that the fluorescent signal accurately reflects the localization of the target. The development of fluorescent ligands targeting specific intracellular sites of receptors is also a promising area of research. Furthermore, Golgi-specific fluorescent probes can be designed to visualize the temporal and spatial fluctuations of bioactive species within this essential organelle.

Proteomics and Target Identification: To elucidate the molecular targets of β-carboline derivatives, proteomics approaches can be employed. The T7Select Phage Display System, for example, has been used to identify brain proteins that bind to 2-methylnorharman, a derivative of β-carboline. This technique involves incubating a library of human brain proteins displayed on bacteriophages with the immobilized compound of interest. The bound phages are then amplified and identified, revealing the protein targets.

In Silico Screening: Computational methods are invaluable for identifying potential targets of β-carboline compounds. Molecular docking simulations can be used to screen large libraries of proteins for their ability to bind to a given β-carboline derivative. This in silico approach can quickly identify promising targets for further experimental validation.

Synergistic Research Approaches with Other Investigational Agents

Investigating the synergistic effects of this compound and other β-carboline derivatives in combination with other investigational agents is a promising research direction. This approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance.

Combination Therapy in Cancer: In cancer research, combining β-carboline derivatives with existing chemotherapeutic agents or targeted therapies could lead to synergistic antitumor effects. Given that β-carbolines can act through multiple mechanisms, such as DNA intercalation and inhibition of topoisomerases and kinases, they may potentiate the effects of other drugs that target different pathways.

Polypharmacology: The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is highly relevant to β-carboline research. Designing hybrid molecules that combine the β-carboline scaffold with other pharmacophores can create synergistic effects within a single molecule. For instance, multitarget-directed ligands based on the β-carboline scaffold are being explored for the treatment of multifactorial diseases like Alzheimer's.

Antimalarial Combinations: In the context of infectious diseases, such as malaria, combination therapy is the standard of care to prevent the emergence of drug resistance. Investigating the synergistic potential of β-carboline derivatives with current antimalarial drugs, such as artemisinin-based combination therapies (ACTs), could lead to more effective treatment regimens.

Opportunities for Structural Modifications to Broaden Research Scope

The versatility of the β-carboline scaffold provides ample opportunities for structural modifications to broaden its research scope and explore new biological activities. These modifications can be systematically introduced to fine-tune the pharmacological properties of the resulting derivatives.

Diversification of the Scaffold: A key strategy is the diversification of the tetracyclic scaffold itself. This can be achieved through various synthetic methodologies, including cascade double-annulation reactions, which can generate highly complex and structurally distinct benzopyrones from a chromone (B188151) scaffold. Such approaches allow for the creation of libraries of novel compounds with diverse three-dimensional structures, increasing the chances of discovering new biological activities.

Functionalization at Key Positions: The β-carboline ring system offers several positions for functionalization, including C-1, C-3, C-6, and N-9. Introducing different aryl or heteroaryl groups at the C-1 position via Suzuki cross-coupling reactions has been shown to yield compounds with neuropharmacological activity. Modifications at the C-3 position, such as the introduction of oxadiazole and piperazine (B1678402) moieties, have been explored to enhance antitumor activity.

Synthesis of Dimers and Hybrid Molecules: Another avenue for structural modification is the synthesis of bivalent β-carboline derivatives, where two β-carboline units are connected by a linker. This approach can lead to compounds with enhanced binding affinity for their targets. Furthermore, the creation of hybrid molecules by conjugating the β-carboline scaffold with other bioactive moieties is a promising strategy for developing multitarget agents.

Table 2: Examples of Structural Modifications and Their Impact

| Modification Strategy | Example | Impact on Research Scope | Reference |

| C-1 Aryl Substitution | Suzuki cross-coupling to add 3-indolyl group | Improved potency and selectivity for 5-HT receptors | |

| C-3 Heterocycle Addition | Incorporation of oxadiazole and piperazine | Exploration of new antitumor agents | |

| Scaffold Diversification | Cascade double-annulation reactions | Generation of complex, sp³-rich tetracyclic benzopyrones | |

| Dimerization | Linking two β-carboline units | Potential for enhanced target binding and novel activities |

Emerging Research Areas for β-Carboline Compounds

The broad biological activity of β-carboline compounds continues to open up new and exciting areas of research. While their potential in cancer and neuroscience is well-established, emerging applications are constantly being explored.

Neurodegenerative Diseases: Beyond general neuroprotective effects, there is growing interest in the potential of β-carboline derivatives in the treatment of specific neurodegenerative diseases like Parkinson's and Alzheimer's. For instance, 9-methyl-β-carboline has shown therapeutic effects in animal models of Parkinson's disease. The ability of β-carbolines to act on multiple targets relevant to Alzheimer's disease, such as cholinesterases and amyloid-β aggregation, makes them attractive candidates for developing multi-target therapies.

Metabolic Disorders: The role of β-carbolines in metabolic regulation is an emerging field. Their interaction with various enzymes and signaling pathways suggests that they may have applications in the treatment of metabolic disorders.

Modulation of the Microbiome: Recent studies have shown that β-carbolines can influence the microbiome. For example, 1-acetyl-β-carboline, secreted by Lactobacillus species, can prevent the pathogenic fungus Candida albicans from transitioning to a more virulent form. This highlights the potential of β-car

Conclusion

Summary of Current Research on 8-Ethoxycarbonylamino-3-carboline and its Derivatives

Research into this compound and its derivatives is primarily centered on the exploration of their potential as therapeutic agents, particularly in the realms of oncology and neuropharmacology. The core β-carboline structure is known to interact with various biological targets, and substitutions at different positions on the tricyclic ring system can significantly modulate this activity.

The synthesis of 8-substituted-β-carboline derivatives often involves multi-step processes. A common synthetic strategy is the Pictet-Spengler reaction, which forms the core tricyclic system, followed by functionalization at the C-8 position. wikipedia.org The introduction of an ethoxycarbonylamino group at this position is a key modification that influences the compound's physicochemical properties and its interaction with biological targets.

Studies on the broader class of 8-substituted-β-carbolines have revealed significant structure-activity relationships (SAR). For instance, research on 8-substituted-3-benzylamino-β-carboline derivatives has demonstrated potent antitumor activities against various cancer cell lines. researchgate.net These findings suggest that the nature of the substituent at the C-8 position plays a crucial role in the molecule's cytotoxic effects. While direct studies on the anticancer activity of this compound are not extensively reported, the known anticancer properties of related 8-substituted analogues provide a strong rationale for its investigation in this area. mdpi.comnih.gov

In the context of neuropharmacology, β-carboline derivatives have been widely studied for their effects on the central nervous system, including their interactions with benzodiazepine (B76468) and serotonin (B10506) receptors. nih.govnih.gov The substitution pattern on the β-carboline ring is a key determinant of the pharmacological profile. Modifications at the C-3 and C-8 positions can influence the compound's affinity and efficacy at these receptors, potentially leading to anxiolytic, anticonvulsant, or other neuromodulatory effects. Although specific neuropharmacological data for this compound is limited in the public domain, the known activities of other 3,8-disubstituted β-carbolines suggest that it may possess interesting CNS properties worthy of exploration.

Unanswered Questions and Future Research Trajectories

Despite the progress in the synthesis and preliminary evaluation of β-carboline derivatives, several questions regarding this compound remain unanswered, paving the way for future research.

A primary area for future investigation is the comprehensive biological profiling of this compound itself. While the broader class of 8-substituted β-carbolines shows promise, detailed in vitro and in vivo studies are needed to elucidate the specific pharmacological activities of this particular compound. This includes screening against a wide panel of cancer cell lines to determine its cytotoxic potential and selectivity, as well as comprehensive receptor binding and functional assays to understand its neuropharmacological profile.

Furthermore, the synthesis and evaluation of a focused library of derivatives of this compound would be a logical next step. Modifications could include:

Alteration of the ester group: Replacing the ethyl group in the ethoxycarbonylamino moiety with other alkyl or aryl groups could fine-tune the compound's lipophilicity and cellular permeability, potentially enhancing its biological activity.

Modification of the C-3 substituent: While the current focus is on the 3-carboline, introducing different functional groups at this position could lead to novel compounds with improved potency or altered selectivity for biological targets.

Exploration of bioisosteric replacements: Replacing the ethoxycarbonylamino group with other functional groups that have similar electronic and steric properties could lead to the discovery of novel pharmacophores with enhanced drug-like properties.

Another critical research trajectory involves elucidating the mechanism of action of this compound and its active derivatives. For anticancer activity, investigations could focus on their ability to intercalate with DNA, inhibit topoisomerases, or modulate key signaling pathways involved in cancer cell proliferation and survival. mdpi.com For neuropharmacological effects, studies should aim to identify the specific receptor subtypes with which they interact and the downstream signaling cascades they modulate.

Finally, the development of more efficient and scalable synthetic routes for this compound and its analogues is crucial for facilitating further research and potential future development. wikipedia.org

Q & A

Q. How do computational methods enhance understanding of this compound’s binding mechanisms?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., DNA topoisomerases) using optimized force fields. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability (RMSD < 2 Å). Cross-reference with mutagenesis data to identify critical residues. Use QSAR models to predict derivative activity .

Q. What statistical approaches are critical for interpreting dose-dependent toxicity anomalies?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to sigmoidal dose-response data. Use Grubbs’ test to identify outliers in replicate datasets. For non-monotonic responses, employ benchmark dose (BMD) modeling. Report confidence intervals and use Bayesian hierarchical models if inter-study variability is high .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Provide step-by-step protocols with exact molar ratios, solvent volumes, and reaction times. Include troubleshooting notes (e.g., inert atmosphere requirements, moisture sensitivity). Deposit raw spectral data in open-access repositories (e.g., Zenodo) with DOI links. Follow IUPAC nomenclature and SI unit conventions .

Q. What criteria validate the robustness of in silico predictions for this compound?

- Methodological Answer : Compare docking scores with experimental IC values using Pearson correlation. Validate force fields via root-mean-square fluctuation (RMSF) analysis. Require ≥70% accuracy in retrospective virtual screening benchmarks. Disclose software versions and parameter settings in supplementary materials .

Critical Analysis & Peer Review

Q. How can researchers address potential biases in biological activity studies?

- Methodological Answer : Implement blinding during data collection/analysis. Use orthogonal assays (e.g., flow cytometry alongside Western blot) to confirm key findings. Disclose funding sources and conflicts of interest. Invite third-party replication in independent labs and publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.